molecular formula C30H38BrNO B10853386 Tamoxifen butyl bromide

Tamoxifen butyl bromide

Cat. No.: B10853386
M. Wt: 508.5 g/mol
InChI Key: XHYMZYZWHWNTMN-DHKWPOFJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen Butyl Bromide is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is synthesized to enhance the pharmacological properties of Tamoxifen, potentially offering improved efficacy and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tamoxifen Butyl Bromide typically involves the bromination of Tamoxifen. The process begins with the preparation of Tamoxifen, which is synthesized through the McMurry coupling reaction. This reaction involves the coupling of diphenylacetylene with a suitable halide under the influence of a titanium-based catalyst. The resulting Tamoxifen is then subjected to bromination using butyl bromide in the presence of a suitable base, such as potassium carbonate, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: Tamoxifen Butyl Bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tamoxifen Butyl Bromide has several scientific research applications, including:

Mechanism of Action

Tamoxifen Butyl Bromide exerts its effects by competitively inhibiting the binding of estrogen to its receptor. This inhibition leads to a decrease in the expression of estrogen-responsive genes, ultimately reducing the proliferation of estrogen receptor-positive cancer cells. The compound also modulates the activity of various signaling pathways, including the PI3K-AKT and MAPK pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: Tamoxifen Butyl Bromide is unique due to its enhanced pharmacological properties compared to Tamoxifen. The addition of the butyl bromide group improves its binding affinity to the estrogen receptor and potentially reduces side effects. This makes it a promising candidate for further research and development in the field of oncology .

Properties

Molecular Formula

C30H38BrNO

Molecular Weight

508.5 g/mol

IUPAC Name

butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium;bromide

InChI

InChI=1S/C30H38NO.BrH/c1-5-7-22-31(3,4)23-24-32-28-20-18-27(19-21-28)30(26-16-12-9-13-17-26)29(6-2)25-14-10-8-11-15-25;/h8-21H,5-7,22-24H2,1-4H3;1H/q+1;/p-1/b30-29-;

InChI Key

XHYMZYZWHWNTMN-DHKWPOFJSA-M

Isomeric SMILES

CCCC[N+](C)(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.[Br-]

Canonical SMILES

CCCC[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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